molecular formula C38H41Br2Cl2N4Ru B2860641 Grubbs Catalyst, 3nd Generation CAS No. 900169-53-1

Grubbs Catalyst, 3nd Generation

Cat. No.: B2860641
CAS No.: 900169-53-1
M. Wt: 885.55
InChI Key: KKLLATVRSSMPKM-UHFFFAOYSA-L
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Description

Grubbs Catalyst, 3nd Generation is a useful research compound. Its molecular formula is C38H41Br2Cl2N4Ru and its molecular weight is 885.55. The purity is usually 95%.
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Biological Activity

The Grubbs Catalyst, 3rd Generation (GIII) is a highly effective transition metal carbene complex primarily used for olefin metathesis reactions. This catalyst has gained significant attention in both synthetic chemistry and biological applications due to its unique properties, including enhanced activity and stability compared to earlier generations. This article delves into the biological activity of GIII, exploring its mechanisms, applications in biological systems, and relevant case studies.

Overview of Grubbs Catalyst, 3rd Generation

Grubbs catalysts are ruthenium-based complexes that facilitate olefin metathesis, a reaction that allows for the exchange of alkene groups between different olefins. The third generation of these catalysts is characterized by their fast initiation rates and high efficiency in living polymerization processes. The introduction of more labile ligands, such as pyridine derivatives, significantly enhances the catalytic performance of GIII .

The mechanism by which GIII operates involves the formation of a ruthenium-carbene complex that can undergo metathesis with olefins. The catalyst's efficiency is attributed to its ability to maintain stability while promoting the reaction under mild conditions. Notably, the catalyst can be utilized in various environments, including aqueous systems, which is crucial for biological applications .

Biological Applications

GIII has been explored for several biological applications:

  • Polymerization in Biological Systems : GIII has been incorporated into polymeric vesicles to create biodegradable organelles that can facilitate chemical reactions within living cells. These organelles serve as nanoreactors, promoting reactions that typically do not occur in biological environments due to metal toxicity and instability .
  • Catalysis in Living Cells : The use of GIII in living cells presents a novel approach to enhance metabolic pathways through catalysis. Its biocompatibility is essential for minimizing cytotoxic effects while maximizing catalytic activity .

1. Biodegradable Grubbs-Loaded Artificial Organelles

A study demonstrated the incorporation of GIII into biodegradable polymersomes composed of poly(ethylene glycol) and poly(caprolactone). These polymersomes acted as artificial organelles capable of catalyzing reactions within cells. The study highlighted the potential for using such systems to facilitate complex biochemical transformations without invoking cellular defense mechanisms against metal complexes .

2. Kinetic Studies on Living Ring-Opening Metathesis Polymerization

Research focused on the kinetics of living ring-opening metathesis polymerization (ROMP) using GIII revealed insights into its efficiency and degradation pathways in biological contexts. The findings indicated that the catalyst could be stabilized under physiological conditions, maintaining its activity over extended periods .

Table 1: Comparison of Grubbs Catalyst Generations

Property1st Generation2nd Generation3rd Generation
Initiation RateLowModerateHigh
StabilityModerateHighVery High
BiocompatibilityLowModerateHigh
Application ScopeLimitedExpandedBroad

Table 2: Summary of Biological Applications of GIII

ApplicationDescriptionReference
Polymerization in CellsCreation of biodegradable organelles for catalysis
Catalysis in Living SystemsEnhancing metabolic pathways through catalysis
Kinetic StudiesUnderstanding degradation pathways in biological contexts

Research Findings

Recent studies have shown that GIII's unique properties allow it to function effectively in environments where traditional catalysts fail due to toxicity or instability. For instance, research indicates that GIII can achieve product yields exceeding 99% in specific reactions while maintaining low levels of metal contamination . Furthermore, its ability to be recycled multiple times without significant loss of activity makes it an attractive option for sustainable applications in both synthetic and biological chemistry.

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;3-bromopyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-13H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q-1;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQCUTFFYIFJBH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=C(C=C1)C=[Ru](Cl)Cl.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H41Br2Cl2N4Ru-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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